

Mass Spectrometry Fragmentation of 4-Fluorobenzoylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluorobenzoylacetonitrile

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Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of **4-Fluorobenzoylacetonitrile**. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide leverages established principles of mass spectrometry and the known fragmentation patterns of β -ketonitriles to propose a theoretical fragmentation framework. This document offers valuable insights for the structural elucidation and identification of **4-Fluorobenzoylacetonitrile** and related compounds.

Introduction

4-Fluorobenzoylacetonitrile, also known as 3-Oxo-3-(4-fluorophenyl)propionitrile, is a β -ketonitrile with the chemical formula C_9H_6FNO . Its molecular structure, featuring a 4-fluorobenzoyl group attached to an acetonitrile moiety, suggests several potential fragmentation pathways under electron ionization. Understanding these fragmentation patterns is crucial for its identification and characterization in complex matrices.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

The resulting mass spectrum provides a unique "fingerprint" of the compound, enabling its structural elucidation.

Predicted Mass Spectrometry Fragmentation of 4-Fluorobenzoylacetonitrile

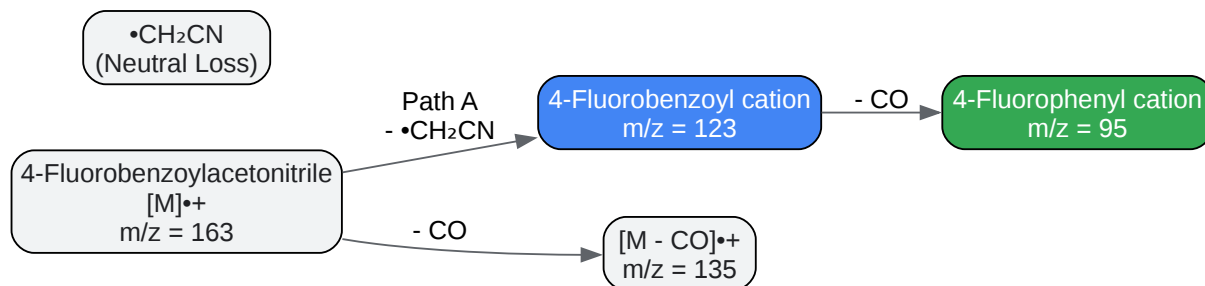
While specific quantitative data for **4-Fluorobenzoylacetonitrile** is not available in public databases, a theoretical fragmentation pathway can be constructed based on the known behavior of ketones and nitriles in mass spectrometry. The primary fragmentation is expected to be driven by α -cleavage at the carbonyl group, which is a common fragmentation pathway for ketones.

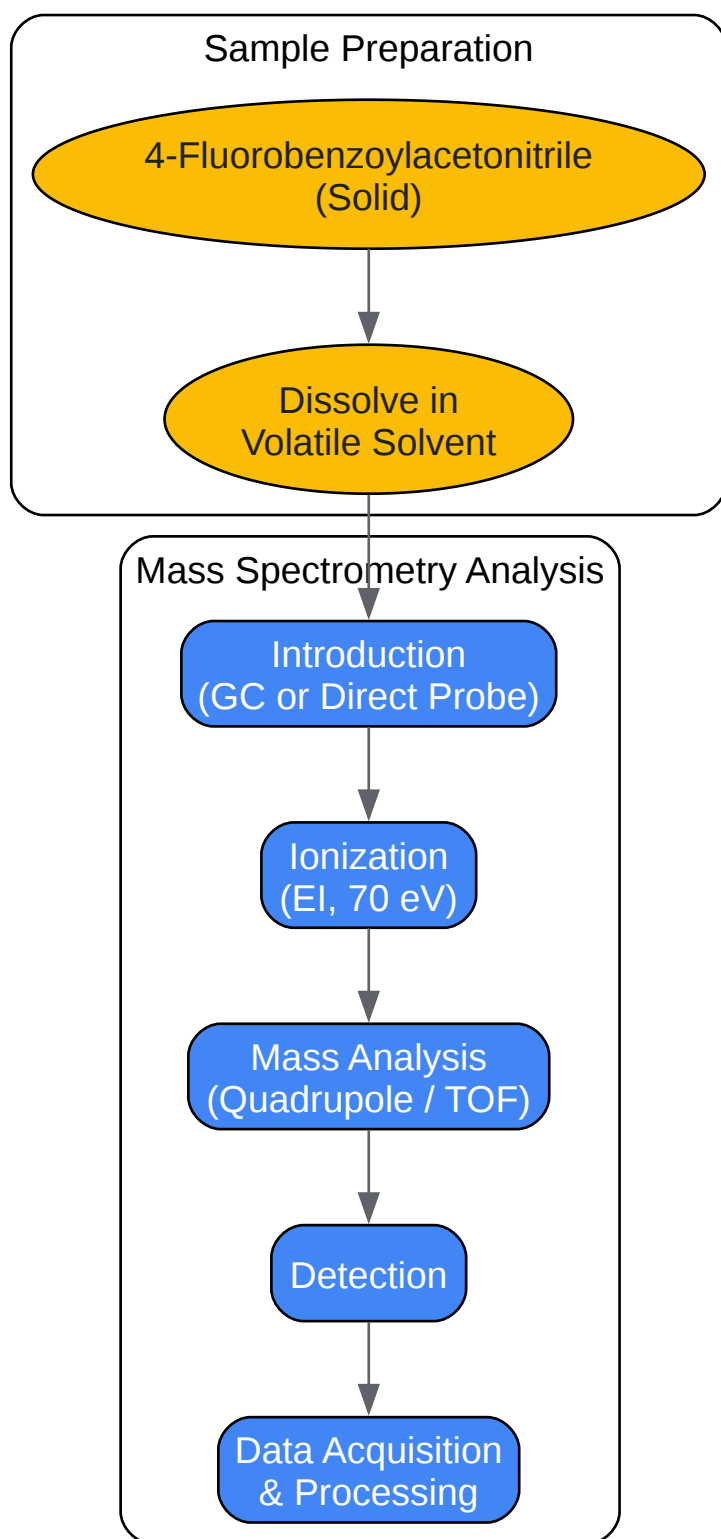
The molecular ion ($[M]^{\bullet+}$) of **4-Fluorobenzoylacetonitrile** would have a mass-to-charge ratio (m/z) of 163.

The predicted major fragmentation pathways are as follows:

- α -Cleavage adjacent to the carbonyl group (Path A): This involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is often a dominant fragmentation pathway for ketones. This cleavage would result in the formation of the 4-fluorobenzoyl cation (m/z 123) and a neutral cyanomethyl radical ($\bullet\text{CH}_2\text{CN}$). The 4-fluorobenzoyl cation is stabilized by the aromatic ring and is expected to be a prominent peak in the spectrum.
- α -Cleavage adjacent to the carbonyl group (Path B): This involves the cleavage of the bond between the carbonyl carbon and the fluorophenyl ring. This would lead to the formation of a 4-fluorophenyl radical and the $[M - \text{C}_6\text{H}_4\text{F}]^+$ ion (m/z 68). However, the formation of the 4-fluorobenzoyl cation (Path A) is generally more favorable due to its resonance stabilization.
- Loss of CO: The molecular ion could undergo a rearrangement to lose a neutral carbon monoxide molecule, resulting in a fragment ion at m/z 135.
- Fragmentation of the 4-fluorobenzoyl cation: The prominent 4-fluorobenzoyl cation (m/z 123) can further fragment by losing a carbon monoxide molecule to form the 4-fluorophenyl cation (m/z 95).

Predicted Fragmentation Pathway Diagram





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